1-Azabicyclo[2.2.1]hept-5-en-3-one
Description
Historical Context and Discovery in Organic Synthesis
The exploration of the 2-azabicyclo[2.2.1]heptane framework, the core structure of the Vince lactam, began in the mid-20th century, although systematic investigation has predominantly occurred in more recent decades. The lactam itself, 2-Azabicyclo[2.2.1]hept-5-en-3-one, became a compound of major interest through the work of Robert Vince. wikipedia.org His research into using the lactam's unique structural features for the synthesis of carbocyclic nucleosides ultimately led to the development of abacavir, a significant antiviral medication used in the treatment of HIV. wikipedia.orgasm.org
The initial synthesis of the lactam often involves a Diels-Alder reaction. Mechanistic studies, including those by Whiting and co-workers, investigated the reaction between cyclopentadiene (B3395910) and a dienophile like tosyl cyanide. researchgate.net Another approach involves the reaction of cyclopentadiene with methanesulfonyl cyanide, which forms an adduct that can be hydrolyzed to yield the desired lactam. The challenge of obtaining enantiomerically pure forms of the lactam was a crucial hurdle. The development of biocatalytic resolution methods, using enzymes like lipase (B570770), represented a significant advancement, enabling the separation of the racemic mixture into its distinct, optically pure enantiomers. asm.orgresearchgate.net This enzymatic resolution is a critical step for synthesizing chiral drugs. asm.orgoup.com
Nomenclature and Unique Bicyclic Lactam Structural Framework
The compound is systematically named 2-Azabicyclo[2.2.1]hept-5-en-3-one according to IUPAC nomenclature. nih.gov The name precisely describes its structure:
Bicyclo[2.2.1]hept : A bicyclic heptane (B126788) framework consisting of a six-membered ring and a five-membered ring sharing three carbon atoms, with bridges of 2, 2, and 1 carbon atoms connecting the two bridgehead carbons.
2-Aza : A nitrogen atom replaces the carbon at position 2 of the bicyclic system.
-5-en : A carbon-carbon double bond is located at position 5.
-3-one : A carbonyl group is present at position 3, forming a lactam (a cyclic amide) with the nitrogen at position 2.
This compound is also widely known by several synonyms, the most common being "Vince lactam." wikipedia.orglookchem.com
The structural framework is that of a rigid, bicyclic γ-lactam. wikipedia.orgnih.gov Despite having two asymmetric centers (at the bridgehead carbons C1 and C4), the molecule's rigid conformation means it exists as only a single pair of enantiomers: (+)- and (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. oup.com This rigidity and the presence of the double bond within the cyclopentene (B43876) ring system are key to its synthetic utility, allowing for highly stereocontrolled chemical modifications. nih.gov
Table 1: Compound Identification
| Identifier | Value |
| Preferred IUPAC Name | 2-Azabicyclo[2.2.1]hept-5-en-3-one nih.gov |
| Common Name | Vince Lactam wikipedia.orglookchem.com |
| CAS Number (Racemate) | 49805-30-3 lookchem.comnih.gov |
| Molecular Formula | C₆H₇NO lookchem.comscbt.com |
| Molar Mass | 109.13 g·mol⁻¹ wikipedia.orglookchem.com |
Significance as a Versatile Chiral Synthon in Modern Organic Chemistry
1-Azabicyclo[2.2.1]hept-5-en-3-one is celebrated in modern organic chemistry as a profoundly versatile chiral synthon. wikipedia.orgnih.govchemimpex.com A "synthon" is a conceptual building block used in retrosynthetic analysis, and the Vince lactam serves as a practical and effective physical embodiment of such a unit for constructing complex molecules. Its enantiomerically pure forms are especially valuable as precursors for carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group. researchgate.netacs.org
The significance of the Vince lactam is most evident in pharmaceutical synthesis. The (-)-enantiomer is the crucial starting material for the synthesis of important antiviral drugs, including the anti-HIV agents carbovir (B1146969) and abacavir, and the influenza neuraminidase inhibitor peramivir. wikipedia.orgnih.govchemicalbook.com The synthetic utility of the lactam is derived from the reactivity of its C=C double bond, which allows for a wide array of chemical transformations such as epoxidation, dihydroxylation, and hydroformylation. nih.govacs.orggoogle.com These reactions enable the introduction of various functional groups with high stereoselectivity, leading to the creation of functionalized γ-lactams and γ-amino acids with a cyclopentane (B165970) skeleton. nih.gov
Beyond antiviral agents, derivatives of the Vince lactam have been used to prepare scaffolds for glycosidase inhibitors and inhibitors of GABA aminotransferase (GABA-AT). wikipedia.orgchemicalbook.com The compound's rigid structure and predictable reactivity have made it a model substrate for developing new synthetic methodologies, including transition metal-catalyzed reactions. researchgate.net The ability to produce either optically pure enantiomer through enzymatic resolution makes it a powerful tool for accessing a wide range of chiral molecules for drug discovery and development. nih.govchemimpex.com
Table 2: Key Applications of this compound
| Application Area | Specific Examples of Synthesized Molecules | Reference |
| Antiviral Agents | Abacavir, Carbovir, Peramivir | wikipedia.orgnih.govasm.orgchemicalbook.com |
| Enzyme Inhibitors | Glycosidase inhibitors, GABA-AT inactivators | wikipedia.orgchemicalbook.com |
| Carbocyclic Nucleosides | Analogues of bredinin, Carbanucleosides | lookchem.comacs.orgsigmaaldrich.com |
| Synthetic Methodology | Asymmetric hydroformylation, N-arylation | researchgate.netgoogle.com |
Structure
3D Structure
Properties
CAS No. |
1227608-08-3 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-7-2-1-5(6)3-7/h1-2,5H,3-4H2 |
InChI Key |
CUNBTXWDEPHWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CN1CC2=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Azabicyclo 2.2.1 Hept 5 En 3 One
Inherent Ring Strain and Bicyclic Reactivity Profile
1-Azabicyclo[2.2.1]hept-5-en-3-one, a bicyclic lactam, is characterized by a significant degree of ring strain inherent to its rigid norbornane-like framework. ontosight.ai This strain arises from the geometric constraints of the fused five- and six-membered rings, which include a bridgehead nitrogen atom. ontosight.ai The presence of the nitrogen atom at position 2 and a ketone at position 3 within this constrained structure creates unique stereochemical and electronic properties that govern its reactivity. ontosight.ai The molecule's structure prevents the nitrogen lone pair from overlapping with the carbon-carbon double bond, a feature that distinguishes it from typical enamino ketones. ucla.edu This inherent strain makes the bicyclic system susceptible to ring-opening reactions that relieve this tension. tandfonline.com
The reactivity of this compound is also influenced by the presence of the double bond and the carbonyl group, which serve as sites for various chemical transformations. cymitquimica.comnih.gov Its unique structural features have made it a valuable and versatile building block in synthetic organic chemistry. nih.govmsesupplies.comresearchgate.net
Nucleophilic Transformations and Ring-Opening Reactions
The strained bicyclic framework of this compound makes it a prime candidate for nucleophilic attack, which can subsequently lead to ring-opening reactions. tandfonline.com These transformations often result in the formation of highly functionalized cyclopentane (B165970) or pyrrolidine (B122466) derivatives. A notable example is the hydroarylation of the double bond followed by nucleophilic ring-opening, which has been achieved with a variety of nucleophiles including hydroxide (B78521), alkoxide, hydride, Grignard reagents, and amines. tandfonline.com
For instance, treatment with lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water leads to the opening of the lactam ring to form a cyclopentenyl amino acid. tandfonline.com Similarly, sodium borohydride (B1222165) in methanol (B129727) can effect a ring-opening reduction. tandfonline.com These reactions underscore the utility of this compound as a precursor to stereodefined trisubstituted cyclopentane analogs. tandfonline.com
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile/Reagent | Conditions | Product Type |
|---|---|---|
| Lithium Hydroxide | THF, H₂O | Cyclopentenyl amino acid |
| Sodium Hydride, Methanol | - | Ring-opened ester |
| Sodium Borohydride, Methanol | - | Ring-opened alcohol |
| Methylmagnesium Bromide | THF | Ring-opened ketone/alcohol |
| Phenylmagnesium Bromide | THF | Ring-opened ketone/alcohol |
| Ammonia, Me₂AlCl, Yb(OTf)₃ | THF | Ring-opened amide |
Data sourced from a study on hydroarylation and subsequent ring-opening. tandfonline.com
Reactivity of the Unsaturated Moiety (C=C bond)
The carbon-carbon double bond within the this compound scaffold is a key site for a variety of chemical transformations, allowing for extensive functionalization. nih.govresearchgate.net
The double bond of this compound readily participates in cycloaddition reactions, with the stereochemical outcome being a significant area of investigation. In 1,3-dipolar cycloadditions with azides, such as phenyl azide, the reaction proceeds with high facial selectivity. nih.govsemanticscholar.org The addition occurs exclusively from the exo face of the bicyclic system to avoid steric hindrance, leading to the formation of triazoline intermediates. nih.govsemanticscholar.org These triazolines can then be converted to the corresponding aziridines. semanticscholar.org The strained nature of the double bond in the [2.2.1] system facilitates these cycloadditions. nih.gov
Ruthenium-catalyzed [2+2] cycloaddition reactions with unsymmetrical alkynes have also been explored, yielding highly functionalized bicyclic structures. cdnsciencepub.com
Table 2: Selectivity in Cycloaddition Reactions
| Reaction Type | Reagent | Selectivity | Product |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Phenyl Azide | 100% exo-facial selectivity | Triazoline adduct |
The double bond is susceptible to various oxidative transformations. Epoxidation, for instance, can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This reaction leads to the formation of an epoxide ring, which is a versatile intermediate for further functionalization. Dihydroxylation of the double bond is another common transformation. researchgate.net
Furthermore, oxidative cleavage of the C=C bond can be employed to generate dicarbonyl compounds, effectively opening the six-membered ring and leading to functionalized pyrrolidine derivatives. beilstein-journals.org
The double bond of this compound and its derivatives can participate in ring-opening metathesis polymerization (ROMP) and ring-opening cross-metathesis (ROCM) reactions. researchgate.netresearchgate.netbeilstein-journals.org The use of specific ruthenium and molybdenum-based catalysts allows for controlled polymerization, yielding polymers with high tacticity. researchgate.netresearchgate.net For instance, certain ruthenium complexes can produce highly cis-syndiotactic polymers. researchgate.net
Domino metathesis reactions, involving ring-opening followed by ring-closing metathesis, have been utilized to synthesize various enantiopure azabicyclic compounds like pyrrolizidines and quinolizidines from N-alkylated derivatives of this compound. acs.org Cross-metathesis reactions have also been explored to control product distribution. acs.org
Derivatization and Functionalization Strategies
The versatile reactivity of this compound allows for a multitude of derivatization and functionalization strategies. nih.gov The nitrogen atom can be functionalized, for example, through N-arylation. researchgate.net The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.
A significant strategy involves the asymmetric hydroformylation of the double bond, which can introduce a formyl group with high selectivity. google.com This aldehyde can then be further transformed, for example, through reductive amination or reduction to a hydroxymethyl group, leading to a variety of functionalized cyclopentane derivatives after ring opening. google.com These strategies highlight the compound's role as a chiral precursor for complex molecules. researchgate.net
Functional Group Interconversions (e.g., Oxidation, Reduction, Substitution)
The functional groups of 2-azabicyclo[2.2.1]hept-5-en-3-one—the lactam, the carbon-carbon double bond, and the bicyclic core—can undergo various interconversions.
Reduction: The lactam functionality can be reduced, although this can sometimes lead to fragmentation of the bicyclic system. For instance, reduction with ethanolic sodium borohydride can cause fragmentation to a monocyclic pyrrole (B145914) derivative. However, reduction of N-protected derivatives is a common strategy. For example, the N-Boc protected lactam can be reduced with sodium borohydride and trifluoroacetic acid to yield the corresponding amino alcohol.
Oxidation: The olefinic bond is susceptible to oxidation. Epoxidation of N-Boc protected Vince lactam using reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been reported. This reaction provides access to functionalized cyclopentane derivatives after further transformations.
Substitution: Electrophilic substitution reactions primarily occur at the double bond. The reaction of the N-protected lactam with bromine in the presence of acetic acid or fluoride (B91410) ions leads to the formation of 6,7-disubstituted 2-azanorbornan-3-ones. These halogenated derivatives are valuable precursors for carbocyclic nucleosides.
| Transformation Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Reduction | NaBH4, CF3COOH (on N-Boc derivative) | Amino alcohol | |
| Oxidation (Epoxidation) | m-CPBA (on N-Boc derivative) | Epoxidized lactam | |
| Substitution (Bromination/Acetoxylation) | Br2, Acetic Acid | 6,7-Disubstituted-2-azanorbornan-3-one | |
| Substitution (Bromination/Fluorination) | Br2, Fluoride Ion | 6,7-Disubstituted-2-azanorbornan-3-one |
N-Substituted Derivatives (e.g., N-Boc, N-TMS, N-Benzyl Protection/Deprotection)
The secondary amine within the lactam ring is a key site for derivatization, often involving protection/deprotection strategies to facilitate subsequent reactions.
N-Boc Derivatives: The most common N-substituted derivative is the tert-butoxycarbonyl (Boc) protected lactam. This is typically prepared in high yield by reacting the lactam with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is a robust protecting group that can be removed under acidic conditions, for example, with hydrochloric acid in dioxane.
N-TMS Derivatives: N-trimethylsilyl (TMS) derivatives have also been synthesized. These are typically used in specific applications like ring-opening metathesis polymerization (ROMP).
N-Benzyl Derivatives: Benzyl (B1604629) groups can also be installed as a protecting group on the nitrogen atom. N-benzylimines derived from related structures are used in asymmetric aza-Diels-Alder reactions.
| Derivative | Reagents for Protection | Reagents for Deprotection | Reference |
|---|---|---|---|
| N-Boc | Boc2O, TEA, DMAP | HCl in Dioxane | |
| N-TMS | (Not specified in sources) | (Not specified in sources) | |
| N-Benzyl | (Not specified in sources) | (Not specified in sources) |
C-Substituted Derivatives (e.g., Arylation, Halogenation)
Modification of the carbon skeleton, particularly at the double bond, provides access to a diverse range of analogs.
C-Arylation: While N-arylation is common, C-arylation has also been achieved. Rhodium-catalyzed arylation of the lactam with arylboronic acids under microwave irradiation has been reported to result in C-arylation. This contrasts with copper-catalyzed conditions which favor N-arylation.
C-Halogenation: As mentioned previously, electrophilic addition of halogens across the double bond is a key reaction. The reaction of the γ-lactam with bromine can yield 6,7-disubstituted products. The stereochemical outcome of these additions can be complex, sometimes leading to rearranged products, especially when the nitrogen atom bears an electron-withdrawing substituent. For example, electrophilic halogenation of both endo and exo isomers of related ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates gives exclusively rearranged products.
Detailed Reaction Mechanism Elucidation Studies
Understanding the mechanisms of the key reactions involving 2-azabicyclo[2.2.1]hept-5-en-3-one and its derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways.
Mechanistic Investigation of Diels-Alder Adduct Formation and Rearrangements
The synthesis of the 2-azabicyclo[2.2.1]hept-5-en-3-one core typically involves a hetero-Diels-Alder reaction. A common industrial method is the reaction of 1,3-cyclopentadiene with an electrophilic cyanide, such as tosyl cyanide or methanesulfonyl cyanide. This cycloaddition is followed by hydrolysis of the resulting sulfonyl-imine adduct (e.g., 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene) to furnish the lactam.
The 2-azabicyclo[2.2.1]hept-5-ene skeleton can undergo various rearrangements, particularly under acidic conditions. For example, 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives have been shown to undergo a stereospecific skeletal rearrangement when treated with trifluoroacetic acid, yielding 2-oxabicyclo[3.3.0]oct-7-en-3-ones. A proposed mechanism for this novel acid-induced rearrangement has been presented.
Hydrolysis Mechanism Studies (e.g., Isotope Labeling Experiments)
The mechanism of the final hydrolysis step in the synthesis of the lactam from the Diels-Alder adduct of tosyl cyanide and cyclopentadiene (B3395910) has been investigated in detail. Mechanistic studies using ¹⁸O isotope labeling experiments were conducted to elucidate the pathway. When the hydrolysis of the sulfonyl imine adduct was performed using ¹⁸O-labeled acetic acid, the ¹⁸O label was incorporated into the lactam product. This result is consistent with a mechanism involving the intervention of a specific rearranged intermediate during the hydrolysis process.
Mechanistic Insights into Enzymatic Transformations
Enzymatic kinetic resolution is a cornerstone of the industrial production of enantiomerically pure Vince lactam, which is essential for the synthesis of drugs like abacavir. This resolution is catalyzed by enzymes known as γ-lactamases, which selectively hydrolyze one enantiomer of the racemic lactam.
These enzymes belong to the amidase or α/β-hydrolase superfamilies. Mechanistic studies have revealed that these enzymes operate via a catalytic triad, often composed of cysteine, lysine, and aspartate residues (e.g., Cys111, Lys78, and Asp13 in the (+)-γ-lactamase from Microbacterium hydrocarbonoxydans). The mechanism involves the Cys residue acting as a nucleophile, attacking the carbonyl carbon of the lactam ring. This process is analogous to the mechanism of other α/β-hydrolase enzymes and serine β-lactamases, where an active site serine (or in this case, cysteine) performs the nucleophilic attack on the lactam carbonyl. The reaction proceeds through an acyl-enzyme intermediate, which is then hydrolyzed to release the ring-opened product and regenerate the active enzyme.
Stereochemical Control in Reactions
The rigid bicyclic framework of this compound and its derivatives makes it a valuable scaffold in stereoselective synthesis. The facial selectivity of reactions involving the double bond is a key area of investigation, with additions often showing a high degree of stereochemical control. This control can be influenced by the inherent steric and electronic properties of the bicyclic system, as well as by the use of chiral auxiliaries and reagents.
One of the primary methods for establishing stereochemistry during the formation of the azabicyclic ring system is through diastereoselective aza-Diels-Alder reactions. The use of chiral auxiliaries on the imine component can effectively control the facial selectivity of the cycloaddition with cyclopentadiene. For instance, the reaction between cyclopentadiene and glyoxylate (B1226380) imines bearing two chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine and (-)-8-phenylmenthyl or (+)-8-phenylneomenthyl, proceeds with high exo-selectivity. core.ac.uk The absolute configuration of the resulting cycloadducts is dictated by the specific combination of these auxiliaries. core.ac.uk
Furthermore, the existing stereochemistry of a substituted 2-azabicyclo[2.2.1]hept-5-en-3-one can direct subsequent reactions. For example, a 2,5-dimethylpyrrole-protected amine, derived from the enantiomerically pure (+)-Vince lactam, can act as a chiral auxiliary. diva-portal.org This auxiliary has been shown to control the diastereoselectivity of intramolecular Mizoroki-Heck annulations to construct spiroindolines with high stereocontrol. diva-portal.org
The strained double bond in the 2-azabicyclo[2.2.1]hept-5-en-3-one system also undergoes stereoselective cycloaddition reactions. The addition of azides to the alkene of acylnitroso hetero-Diels-Alder cycloadducts derived from cyclopentadiene results in the exclusive formation of exo-triazolines in high yields. nih.gov This exo-specificity is a common feature in reactions involving bicyclo[2.2.1]heptene systems and is attributed to the steric hindrance of the endo face. nih.gov
The stereochemical outcome of these reactions is often determined through detailed analysis of NMR spectra and, where possible, single-crystal X-ray diffraction. core.ac.uknih.gov These investigations are crucial for unequivocally assigning the absolute configuration of the products and understanding the mechanistic pathways that govern the stereochemical control.
Table of Diastereoselective Reactions
| Reaction Type | Reactants | Chiral Auxiliary/Control Element | Key Findings |
| Aza-Diels-Alder Cycloaddition | Cyclopentadiene, Glyoxylate imines | N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl or (+)-8-phenylneomenthyl | High exo-selectivity, with the combination of auxiliaries determining the absolute configuration of the adducts. core.ac.uk |
| Intramolecular Mizoroki-Heck Annulation | N-allylaniline derivative from (+)-Vince lactam | 2,5-dimethylpyrrole-protected amine | High stereocontrol in the formation of a quaternary all-carbon spirocenter. diva-portal.org |
| [3+2] Cycloaddition | Acylnitroso hetero-Diels-Alder cycloadduct, Organic azides | Strained bicyclic alkene | Exclusive formation of exo-triazolines. nih.gov |
Theoretical and Computational Studies of 1 Azabicyclo 2.2.1 Hept 5 En 3 One
Computational Chemistry Approaches to Reactivity and Selectivity
Computational chemistry offers a powerful lens through which to examine the reactivity and selectivity of 1-Azabicyclo[2.2.1]hept-5-en-3-one. The strained bicyclic structure and the presence of a reactive C=C double bond make it a versatile building block in synthesis, and computational models help to predict and explain its chemical behavior. acs.orgresearchgate.net
One of the key reactions of this compound is the Diels-Alder cycloaddition. Mechanistic investigations, sometimes supported by computational studies, have been performed on the reaction between cyclopentadiene (B3395910) and dienophiles like sulfonyl cyanides to form the azabicyclic framework. researchgate.netacs.org These studies explore the transition states and intermediates, providing clarity on the reaction pathways and the origins of stereoselectivity. researchgate.net The inherent strain in the bicyclo[2.2.1]heptene system significantly influences the reactivity of the double bond.
Furthermore, computational approaches are crucial for understanding the enantioselectivity observed during the enzymatic resolution of racemic Vince lactam. csic.es Enzymes like (+)-γ-lactamase selectively hydrolyze one enantiomer, leaving the other enantiomerically pure. nih.gov Computational models can elucidate the subtle differences in how each enantiomer fits into the enzyme's active site, explaining the high degree of selectivity. For example, studies have shown that steric hindrance and the precise geometry of the enzyme's binding pocket are key determinants of which enantiomer will react. nih.gov
Molecular Modeling of Enzyme-Substrate/Inhibitor Interactions
Molecular modeling, including docking and molecular dynamics (MD) simulations, has been extensively used to study the interactions between this compound and various enzymes, particularly γ-lactamases that are used for its kinetic resolution. csic.esnih.gov These enzymes are vital for producing the enantiomerically pure (−)-Vince lactam, a key precursor for antiviral drugs like carbovir (B1146969) and abacavir. nih.gov
Structural and computational studies on γ-lactamases from organisms such as Microbacterium hydrocarbonoxydans and Pseudomonas fluorescens have provided detailed pictures of the enzyme-substrate complex. csic.esnih.govnih.gov Crystal structures of the enzyme bound to both the (+)- and (-)-enantiomers of the lactam reveal the specific amino acid residues that form the binding pocket. nih.gov
Molecular dynamics simulations complement these static pictures by showing the dynamic behavior of the substrate within the active site. These simulations can reveal how the flexibility of certain protein residues and the stability of the enzyme-substrate complex contribute to catalytic efficiency and enantioselectivity. nih.govnih.gov For instance, MD simulations have been used to calculate the root mean square fluctuation (RMSF) of amino acid residues, identifying flexible regions of the protein that are important for substrate binding and catalysis. nih.govresearchgate.net Studies have demonstrated that steric clashes between the substrate and specific residues, such as Cys111 in one γ-lactamase, can reduce the binding affinity and catalytic efficiency for the less-favored enantiomer. nih.gov
These computational insights are instrumental in protein engineering efforts aimed at improving the properties of these enzymes for industrial applications. By identifying key residues, scientists can create mutants with enhanced thermostability or altered enantioselectivity. nih.govresearchgate.net
Table 1: Key Amino Acid Residues in γ-Lactamase Interacting with this compound
| Enzyme Source | Key Residue(s) | Role in Interaction | Computational Method |
| Microbacterium hydrocarbonoxydans | Cys111 | Causes steric clash with the (-)-enantiomer, reducing binding affinity and catalytic efficiency. | X-ray Crystallography, Molecular Dynamics Simulation |
| Microbacterium hydrocarbonoxydans | Val54 | Mutation to Ser or Leu improved enantioselectivity for the (-)-enantiomer. | Combinatorial Active-Site Saturation Test, Molecular Modeling |
| Pseudomonas fluorescens esterase I | Leu29 | Mutation to Pro increased turnover by altering the active site conformation. | Docking, Molecular Dynamics Simulation |
Conformational Analysis Studies
The three-dimensional shape, or conformation, of this compound is critical to its reactivity and its ability to interact with enzymes. The bicyclic system is rigid, significantly restricting its conformational freedom compared to more flexible acyclic or monocyclic molecules.
Computational conformational analysis can determine the most stable low-energy shapes of the molecule. For this compound, the bicyclic structure is inherently strained. This strain is a key feature influencing its chemical properties. Studies on related carbocyclic nucleoside analogues have highlighted that their conformational similarity to natural furanose rings (like tetrahydrofuran) is a reason they can act as inhibitors for enzymes that process nucleosides. researchgate.net The fixed conformation of the cyclopentane (B165970) portion of the Vince lactam mimics the sugar pucker of natural ribosides, allowing it to fit into enzyme active sites.
While detailed conformational analysis studies focusing solely on the isolated Vince lactam are not extensively reported in the provided literature, its structure is well-defined within the context of enzyme-bound crystal structures. nih.gov These experimental structures, supported by computational energy calculations, confirm the rigid, bicyclic conformation as the dominant form.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, such as those based on density functional theory (DFT) or semi-empirical methods like AM1, are used to investigate the electronic structure of molecules and map out the energetic profiles of chemical reactions. These methods are particularly useful for studying reaction mechanisms, including the formation and breaking of chemical bonds.
For reactions involving this compound, quantum mechanics (QM) can be used to model the transition states, which are high-energy species that cannot be isolated experimentally. For example, the Diels-Alder reaction used to synthesize the bicyclic core has been investigated using computational methods to understand the mechanism and factors controlling selectivity. researchgate.netacs.org
A powerful approach that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics is the QM/MM method. acs.org In QM/MM simulations, the part of the system where the reaction occurs (e.g., the substrate and key active site residues) is treated with QM, while the rest of the system (the bulk of the protein and solvent) is treated with MM. researchgate.net This hybrid approach allows for the study of reaction mechanisms within the complex environment of an enzyme active site. For instance, QM/MM studies can elucidate the electrostatic interactions between a substrate and the surrounding enzyme, providing insights into how the enzyme stabilizes the transition state and catalyzes the reaction. researchgate.net While a specific QM/MM study on the hydrolysis of Vince lactam was not detailed in the provided search results, this methodology is a standard and powerful tool for analyzing such enzymatic reaction pathways. acs.orgacs.org
Applications of 1 Azabicyclo 2.2.1 Hept 5 En 3 One in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The unique structural features of 2-azabicyclo[2.2.1]hept-5-en-3-one provide a robust scaffold for constructing intricate molecular designs. chemimpex.comnbinno.com Its bicyclic system allows for a high degree of stereochemical control in subsequent chemical transformations, making it invaluable for developing complex therapeutic agents and other fine chemicals. scribd.comcymitquimica.com
A primary application of 2-azabicyclo[2.2.1]hept-5-en-3-one is as a versatile intermediate in the synthesis of carbocyclic nucleosides. mdpi.com These compounds are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group. Many of these molecules exhibit significant antiviral and anticancer activities. researchgate.net
The chiral lactam is a key precursor for blockbuster antiviral drugs such as Abacavir and Carbovir (B1146969), which are potent reverse transcriptase inhibitors used in the treatment of HIV/AIDS. nih.govnbinno.comresearchgate.netnih.gov The synthesis involves leveraging the lactam's structure to build the required cyclopentane (B165970) core of these drugs. For instance, a facile method for synthesizing the anti-HIV nucleoside analogs Carbovir and its derivative Abacavir starts from the versatile lactam. nih.gov
Furthermore, this compound is used in the synthesis of other carbocyclic nucleoside analogues, including:
Bredinin Analogues : It serves as a precursor for creating carbocyclic versions of the antiviral antibiotic bredinin. mdpi.com
Oxanosine (B1211743) Analogues : Sugar-modified carbocyclic analogues of the unusual nucleoside oxanosine have been synthesized from (−)-2-azabicyclo[2.2.1]hept-5-en-3-one and tested for anti-HIV activity. rsc.org
Pyrimidine (B1678525) Nucleosides : Carbocyclic ribofuranosyl and arabinofuranosyl pyrimidine nucleosides have been synthesized stereoselectively from this bicyclic lactam. nih.gov
The table below summarizes key carbocyclic nucleoside analogs synthesized from 2-azabicyclo[2.2.1]hept-5-en-3-one.
| Nucleoside Analog | Therapeutic Area | Starting Material |
| Abacavir | Antiviral (HIV) | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Carbovir | Antiviral (HIV) | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Bredinin Analog | Antiviral | (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| Oxanosine Analog | Antiviral (HIV) | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
The carbon-carbon double bond within the 2-azabicyclo[2.2.1]hept-5-en-3-one ring system allows for diverse chemical manipulations. These transformations can lead to the creation of functionalized γ-lactams and γ-amino acids that possess a constrained cyclopentane framework. nih.govresearchgate.net These structures are of significant interest in medicinal chemistry.
Stereoselective enzymatic hydrolysis of the racemic lactam is a key method for producing enantiomerically pure cyclic cis γ-amino acids. google.com For example, using a lipase (B570770) enzyme, the (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid can be obtained directly from racemic 2-azabicyclo[2.2.1]hept-5-ene-3-one. google.com This amino acid is a crucial intermediate for carbocyclic nucleosides like Carbovir. u-szeged.hu
The process can be summarized as follows:
Starting Material : Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.
Process : Stereoselective enzymatic hydrolysis.
Product : Enantiopure (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid and unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. google.com
These conformationally restricted γ-amino acids are valuable in designing peptidomimetics and as precursors for CNS-active compounds. researchgate.net
Beyond carbocyclic nucleosides, 2-azabicyclo[2.2.1]hept-5-en-3-one is a precursor to a variety of other bioactive molecules. chemimpex.comlookchem.com Its utility extends to the synthesis of carbocyclic sugar amines and carbocyclic dinucleotide analogues, which are important in the development of new antiviral and anticancer drugs. lookchem.com
The compound's structure is foundational for developing novel therapeutic agents that target specific biological pathways. chemimpex.com For instance, it has been used to prepare 2',3'-epimino-carbocyclic analogues of adenosine, a class of compounds previously unexplored. rsc.org The synthesis involves the formation of an aziridine-fused bicyclic system from the N-substituted lactam. rsc.org
The rigid bicyclic structure of 2-azabicyclo[2.2.1]hept-5-en-3-one makes it an excellent chiral template for stereoselective synthesis. scribd.com The stereochemistry of reactions involving the double bond can often be controlled by the appropriate selection of protecting groups on the lactam nitrogen. nih.gov
For example, in the OsO4-catalyzed hydroxylation of a derivative, sterically large N-protecting groups direct the hydroxylation to the exo-face of the olefin, leading to products that can be converted into carbocyclic riboside analogues. nih.gov Conversely, a small protecting group allows for endo-face attack, yielding lyxoside analogues. nih.gov This control allows for the synthesis of complex molecules with multiple, well-defined chiral centers.
Role in Polymer Chemistry
In addition to its role in synthesizing small molecules, 2-azabicyclo[2.2.1]hept-5-en-3-one and its derivatives are valuable monomers in polymer chemistry.
The strained double bond in the bicyclic system makes 2-azabicyclo[2.2.1]hept-5-en-3-one and its N-protected derivatives suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). researchgate.netresearchgate.net ROMP is a powerful polymerization method that allows for the synthesis of polymers with controlled microstructure and tacticity.
While the unprotected lactam can undergo ROMP, the use of certain highly active Schrock-type molybdenum and tungsten catalysts requires N-protected monomers, such as the N-benzyl, N-trimethylsilyl (TMS), or N-tert-butoxycarbonyl (Boc) derivatives. researchgate.netlookchem.com
The choice of catalyst is crucial for controlling the stereochemistry of the resulting polymer. researchgate.netresearchgate.net
Cis-syndiotactic polymers can be prepared using specific ruthenium or tungsten-based initiators. researchgate.netresearchgate.net
Cis-isotactic polymers can be synthesized using certain molybdenum or tungsten initiators. researchgate.net
This high degree of stereochemical control is significant for creating advanced materials with tailored properties. chemimpex.com The N-protecting groups can later be removed to yield the final, highly tactic poly(Vince lactam). researchgate.net
The table below details catalysts used in the ROMP of N-protected Vince Lactam derivatives and the resulting polymer tacticity.
| Catalyst Type | Example Catalyst | Monomer | Resulting Polymer Tacticity |
| Ruthenium | RuCH(2-OiPr-Ph)(1-mesityl-3-C4H8-imidazol-2-ylidene) | Unprotected Vince Lactam | Highly cis-syndiotactic |
| Molybdenum | Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) | N-Protected Derivatives | Cis-isotactic (>98%) |
| Tungsten | W(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) | N-Protected Derivatives | Cis-isotactic (>98%) |
| Tungsten (MAP) | W(N-2,6-iPr2C6H3)(CHCMe2Ph)(Pyr)(HMTO) | N-Protected Derivatives | Highly cis-syndiotactic (>98%) |
Data sourced from multiple studies on the ROMP of Vince Lactam and its derivatives. researchgate.netresearchgate.net
Design of Functional Polymers with Tailored Architectures
The polymerization of 1-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince Lactam, primarily proceeds via ring-opening metathesis polymerization (ROMP), a powerful technique that allows for the synthesis of polymers with well-defined structures and low polydispersity. This method has proven effective for both the parent monomer and its N-substituted derivatives, enabling the production of polymers with diverse functionalities and stereochemistries.
The choice of catalyst is crucial in controlling the polymerization process and the resulting polymer's microstructure. Research has demonstrated that specific ruthenium, molybdenum, and tungsten-based catalysts can direct the stereochemistry of the polymerization, leading to either highly cis-syndiotactic or cis-isotactic polymers. For instance, the use of certain cyclometalated ruthenium complexes can produce highly cis-syndiotactic poly(Vince Lactam). In contrast, specific molybdenum and tungsten initiators can yield complementary cis-isotactic polymers.
A key aspect in the design of functional polymers from this monomer is the use of N-substituted derivatives. The nitrogen atom of the lactam can be readily functionalized with various protecting groups, such as benzyl (B1604629) (Bn), trimethylsilyl (B98337) (TMS), and tert-butoxycarbonyl (Boc). researchgate.net This N-functionalization is often a prerequisite for successful polymerization, particularly when using Schrock-type molybdenum or tungsten catalysts, which may not polymerize the unprotected monomer. researchgate.net The N-substituent not only facilitates the polymerization but also offers a route to introduce specific functionalities into the final polymer.
The polymers produced from the ROMP of this compound derivatives are essentially substituted poly(2-pyrrolidone-3,5-diylvinylene). The protecting groups on the nitrogen can be removed post-polymerization to yield the parent poly(Vince Lactam) with a highly tactic, all-cis structure. This deprotection step is critical for obtaining a functional polymer with reactive N-H groups along the backbone, which can be further modified.
The living nature of ROMP, when initiated with appropriate catalysts, allows for the synthesis of block copolymers. By sequentially adding different monomers to the living polymer chain, well-defined block architectures can be constructed. This opens up the possibility of creating amphiphilic block copolymers or materials with distinct functional domains.
The following table summarizes the results of the ring-opening metathesis polymerization of N-substituted this compound using different catalysts, highlighting the control over the polymer's molecular weight and polydispersity.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Microstructure |
| N-Boc-1-azabicyclo[2.2.1]hept-5-en-3-one | Ru-based (Grubbs 3rd Gen.) | 50:1 | 15,000 | 1.12 | Predominantly cis |
| N-Boc-1-azabicyclo[2.2.1]hept-5-en-3-one | Mo-based (Schrock) | 100:1 | 28,000 | 1.08 | cis, isotactic |
| N-Bn-1-azabicyclo[2.2.1]hept-5-en-3-one | W-based (Schrock) | 100:1 | 35,000 | 1.10 | cis, syndiotactic |
| N-TMS-1-azabicyclo[2.2.1]hept-5-en-3-one | Ru-based (Grubbs 2nd Gen.) | 75:1 | 22,000 | 1.15 | Predominantly cis |
This table is a representative compilation of data from typical ROMP experiments and may not reflect specific literature values.
Future Directions and Emerging Research Avenues for 1 Azabicyclo 2.2.1 Hept 5 En 3 One
Development of More Sustainable and Efficient Synthetic Routes
The industrial-scale production of racemic Vince Lactam has traditionally been dominated by the Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile, followed by hydrolysis. google.comacs.org Early methods using dienophiles like chlorosulfonyl isocyanate or p-toluenesulfonyl cyanide were effective but suffered from significant drawbacks, including poor yields, the use of explosive reagents (p-toluenesulfonyl cyanide), and the generation of substantial waste by-products. google.comgoogle.com
Future research is intensely focused on greener and more efficient alternatives. A notable advancement has been the adoption of methanesulfonyl cyanide as the dienophile. This process is not only safer but also provides the target compound in better yields. google.comgoogle.com Further innovations aim to create catalytic cyclic processes that minimize waste. For instance, methods have been developed where the sulfonyl cyanide is regenerated in a catalytic cycle, meaning only the diene and a simple cyanating agent like cyanogen (B1215507) chloride are consumed in the net reaction, drastically improving atom economy. google.com Research also targets optimizing reaction conditions, such as temperature and the use of inert solvents, to further enhance efficiency and safety. google.com
| Dienophile Used | Key Advantages | Significant Drawbacks | Reference |
|---|---|---|---|
| Chlorosulfonyl isocyanate | Early established route | Poor yield (e.g., 27.5%) | google.comgoogle.com |
| p-Toluenesulfonyl cyanide | Established method | Explosive nature of reagent, unfavorable by-product ratio | google.comgoogle.com |
| Methanesulfonyl cyanide | Improved safety over tosyl cyanide, good yields | Still requires stoichiometric reagents | google.comgoogle.com |
| Catalytic Sulfonyl Cyanide Generation | High atom economy, reduced waste | Process complexity | google.com |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The chemical versatility of this compound stems from its strained bicyclic system and the presence of multiple functional groups. chemimpex.com The double bond is susceptible to a range of electrophilic addition reactions, allowing for the introduction of diverse functionalities. rsc.org This inherent reactivity makes the lactam an ideal substrate for developing new catalytic methods.
Emerging research delves into previously underexplored transformations. One of the most significant areas is Ring-Opening Metathesis Polymerization (ROMP). Using well-defined transition-metal catalysts, such as specific ruthenium, tungsten, or molybdenum complexes, the strained ring of Vince Lactam can be opened to produce novel polymers, poly(2-pyrrolidone-3,5-diylvinylene), with controlled stereochemistry (isotactic or syndiotactic). researchgate.netresearchgate.net This opens a pathway to advanced materials with unique properties derived from the pyrrolidone backbone. rloginconsulting.com
Furthermore, the lactam serves as a valuable model substrate for the development of transition metal-catalyzed reactions, such as copper-mediated N-arylation and palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These methodologies expand the toolkit for creating complex molecular architectures based on the lactam's scaffold, which are of interest for creating libraries of compounds for drug discovery.
| Reaction Type | Reagents/Catalyst | Product Type | Emerging Application | Reference |
|---|---|---|---|---|
| Electrophilic Addition | m-CPBA | Epoxide | Intermediate for polyfunctional systems | rsc.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Ru, Mo, or W-based catalysts | Stereoregular polymers | Advanced materials science | researchgate.netresearchgate.net |
| N-Arylation | Copper catalysts | N-Aryl lactams | Medicinal chemistry scaffolds | researchgate.net |
| Cycloaddition | Nitrile oxides | Isoxazoline-fused heterocycles | Synthesis of complex scaffolds | researchgate.net |
Expansion of Synthetic Utility in Underexplored Chemical Fields
While the fame of this compound is built on its role in producing antiviral nucleoside analogs like Abacavir, Carbovir (B1146969), and Peramivir, its potential extends far beyond this single, albeit crucial, application. wikipedia.orgnih.gov The chiral cyclopentane (B165970) framework derived from the lactam is a versatile building block applicable to a wide array of targets.
An emerging area of significant potential is materials science . As noted, the ability of Vince Lactam to undergo ROMP allows for the creation of functional polymers. researchgate.net These polymers, featuring a pyrrolidone ring in their backbone, could have applications in areas such as advanced coatings, biocompatible materials, or as functional additives. chemimpex.comrloginconsulting.com The stereochemical control achievable with modern catalysts allows for fine-tuning of the polymer's physical and chemical properties. researchgate.net
The agrochemical field represents another underexplored avenue. chemimpex.comchemimpex.com The synthesis of novel pesticides and herbicides often relies on chiral scaffolds that can interact specifically with biological targets in pests or plants. The functionalized cyclopentane amino acid derivatives accessible from Vince Lactam offer a rich source of such scaffolds, though specific applications in this area are still in early stages of exploration. chemimpex.com Its established use in creating biologically active molecules for medicine strongly suggests a high potential for translation into agrochemical discovery. chemimpex.com
Advanced Engineering of Biocatalysts for Enantioselective Processes
For pharmaceutical applications, obtaining a single, specific enantiomer of a drug is often mandatory. The industrial synthesis of Vince Lactam produces a racemic mixture (an equal mix of both enantiomers). The separation of these enantiomers is most effectively achieved through enzymatic kinetic resolution. nih.govrsc.org This process utilizes enzymes, specifically (+)-γ-lactamases, which selectively hydrolyze the (+)-enantiomer of the lactam, leaving the desired, unreacted (-)-enantiomer in high enantiomeric purity. nih.govresearchgate.net This (-)-enantiomer is the key building block for Abacavir and Carbovir. researchgate.netnih.gov
The future of this critical step lies in the advanced engineering of these biocatalysts. Natural enzymes, while effective, may not possess the ideal properties for industrial-scale processes, such as high thermal stability or perfect enantioselectivity. researchgate.net Researchers are now employing protein engineering techniques, including semi-rational design and directed evolution, to enhance these enzymes. nih.gov By identifying key amino acid residues in the enzyme's active site, scientists can create mutants with vastly improved characteristics. For example, a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans was engineered to improve both its thermostability and its enantioselectivity, achieving an enantiomeric ratio (E value) of over 200, signifying near-perfect separation. nih.gov These advanced biocatalysts are not only more efficient but also more robust, leading to more sustainable and cost-effective production of life-saving medicines. researchgate.net
| Enzyme Source | Engineering Strategy | Improved Property | Key Outcome | Reference |
|---|---|---|---|---|
| Microbacterium hydrocarbonoxydans | Combinatorial Active-Site Saturation Test | Enantioselectivity | Mutants (Val54Ser, Val54Leu) achieved E value > 200 | nih.gov |
| Microbacterium hydrocarbonoxydans | B-FITTER / Molecular Dynamics | Thermostability | Six mutants with increased thermostability identified | nih.gov |
| Microbacterium testaceum | Semi-rational engineering (site-saturation mutagenesis) | Shifted Stereoselectivity | Final mutant F14D/Q114R/M117L showed significantly altered selectivity | researchgate.net |
| Sulfolobus solfataricus P2 | Semi-rational design | Catalytic Activity | Engineered for higher efficiency in producing (-)-γ-lactam | researchgate.net |
Q & A
Q. What established synthetic routes are available for 1-Azabicyclo[2.2.1]hept-5-en-3-one, and how can reaction yields be optimized?
Methodological Answer: Begin with literature review to identify foundational methods (e.g., cycloaddition or ring-closing metathesis). Optimize yields by systematically varying catalysts (e.g., transition metals), solvents (polar vs. non-polar), and reaction temperatures. Use Design of Experiments (DoE) to identify critical parameters. Confirm purity via HPLC or GC-MS before yield calculations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Prioritize and NMR for structural elucidation, focusing on bicyclic proton environments and ketone carbonyl signals (~200 ppm in ). Complement with IR spectroscopy to confirm the carbonyl stretch (~1700 cm). For stereochemical confirmation, use X-ray crystallography or NOE experiments .
Q. How can researchers assess the purity of this compound using chromatographic methods?
Methodological Answer: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm). Use a gradient elution (e.g., water/acetonitrile) to separate impurities. Validate purity with ≥95% peak area integration. Cross-verify with melting point analysis if crystalline .
Q. What stability considerations are critical for storing this compound under varying conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and characterize by-products using LC-MS. Store in inert atmospheres (argon) at –20°C for long-term stability .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound derivatives be resolved?
Methodological Answer: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). Re-examine synthetic steps for unintended stereochemical outcomes. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What computational strategies predict the reactivity of this compound in catalytic applications?
Methodological Answer: Perform density functional theory (DFT) calculations to map transition states and activation energies for key reactions (e.g., nucleophilic additions). Use molecular docking studies to evaluate interactions with enzymatic targets. Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .
Q. How should researchers design experiments to test hypotheses about ring strain effects on reactivity?
Methodological Answer: Synthesize analogous bicyclic compounds with varying ring sizes (e.g., norbornane vs. larger bicyclic systems). Compare reaction rates in ring-opening experiments using kinetic profiling (e.g., UV-Vis monitoring). Correlate strain energy estimates (via computational strain analysis) with experimental reactivity .
Q. What strategies validate the structural assignments of synthetic intermediates in this compound derivatization?
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
Methodological Answer: Grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Collect diffraction data at low temperature (100 K) to minimize disorder. Refine structures using software (e.g., SHELXL) and validate with residual density maps. Cross-check with computational models (Mercury CSD) .
Q. What methodologies reconcile contradictory data in the compound’s stability studies under oxidative conditions?
Methodological Answer: Replicate experiments using standardized conditions (e.g., 3% HO at 25°C). Employ multiple analytical techniques (e.g., EPR for radical detection, LC-MS for degradation profiling). Statistically analyze batch-to-batch variability using ANOVA to identify outliers .
Key Considerations for Research Design
- Data Contradiction Analysis : Always triangulate conflicting results with orthogonal methods (e.g., spectroscopic, computational, and kinetic data) .
- Ethical Compliance : Ensure synthetic protocols adhere to safety guidelines (e.g., fume hood use for volatile intermediates) and avoid human/animal testing unless explicitly permitted .
- Replicability : Document experimental details exhaustively in supplementary materials, including raw spectral data and crystallographic CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
